molecular formula C16H15N7O B14873416 N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B14873416
M. Wt: 321.34 g/mol
InChI Key: LIJYQNHCSWIYKI-UHFFFAOYSA-N
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Description

N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan-2-ylmethylamine derivative with a p-tolyl-substituted triazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, regulating various cellular processes. By inhibiting these enzymes, N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can disrupt cell signaling pathways involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine stands out due to its unique combination of a furan ring and a triazolo[4,5-d]pyrimidine core. This structural feature enhances its binding affinity to protein kinases, making it a potent inhibitor with potential therapeutic applications .

Properties

Molecular Formula

C16H15N7O

Molecular Weight

321.34 g/mol

IUPAC Name

5-N-(furan-2-ylmethyl)-7-N-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C16H15N7O/c1-10-4-6-11(7-5-10)18-14-13-15(22-23-21-13)20-16(19-14)17-9-12-3-2-8-24-12/h2-8H,9H2,1H3,(H3,17,18,19,20,21,22,23)

InChI Key

LIJYQNHCSWIYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCC4=CC=CO4

Origin of Product

United States

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